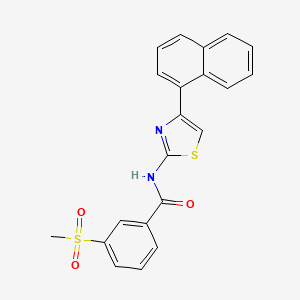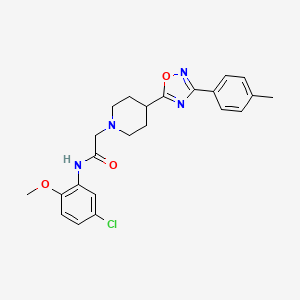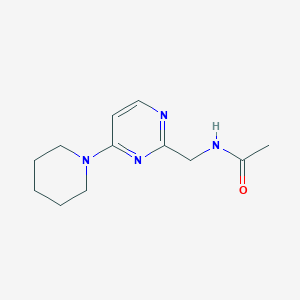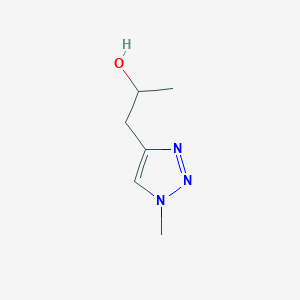
5-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide" is a structurally complex molecule that may be related to various furan carboxamide derivatives. These derivatives have been studied for their potential biological activities, including antibacterial and antiallergic properties, as well as their interactions with different receptors in the body, such as dopamine D2 and serotonin 5-HT3 receptors .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives typically involves the reaction of furan carboxylic acid or its derivatives with various amines or amides. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine . Similarly, other related compounds have been synthesized through reactions involving chlorooxobis(2-oxo-1,3-oxazolidin-3-yl)phosphorus and aromatic amines . These methods provide a basis for the potential synthesis of the compound , although the exact synthesis details for this specific molecule are not provided in the data.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, attached to a carboxamide group. The presence of substituents, such as bromine or methyl groups, can significantly influence the molecule's reactivity and interaction with biological targets . The exact molecular structure analysis of "this compound" would require further spectroscopic and crystallographic data to determine its conformation and electronic properties.
Chemical Reactions Analysis
Furan carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to arylate carboxamide compounds . Additionally, intramolecular cyclization reactions have been observed in related compounds, leading to the formation of complex heterocyclic structures . The reactivity of the bromine atom in the molecule suggests potential for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and substituents can affect these properties, which are important for the compound's biological activity and pharmacokinetics . The specific properties of "this compound" would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Antiprotozoal Applications
Novel dicationic imidazo[1,2-a]pyridines, including derivatives similar in structure to the compound of interest, have been synthesized and evaluated for their antiprotozoal activities. These compounds have demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum, indicating potential applications in the treatment of protozoal infections (Ismail et al., 2004).
Antimicrobial Applications
A series of compounds structurally related to the query compound have shown significant antibacterial and antimycobacterial activities in vitro against various strains of bacteria, including Gram-negative and Gram-positive bacteria, as well as against Mycobacterium tuberculosis and Mycobacterium avium. These findings suggest potential applications in the development of new antimicrobial agents (Chambhare et al., 2003).
Anticancer and Anti-inflammatory Applications
Other structurally related compounds have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promising results in inhibiting certain cancer cell lines and reducing inflammation, indicating potential applications in cancer and inflammation treatment research (Rahmouni et al., 2016).
Synthesis and Chemical Applications
Research has also focused on the synthesis of functionalized furan-2-carboxamides, which are structurally similar to the compound of interest. These studies have explored various synthetic methods and evaluated the antibacterial activities of the synthesized compounds against drug-resistant bacteria, demonstrating the chemical versatility and potential biomedical applications of such compounds (Siddiqa et al., 2022).
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-8-6-11(17)16(7-15-8)5-4-14-12(18)9-2-3-10(13)19-9/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLLHHNMLBNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)


![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)
![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)
